1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
Description
The compound 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine (hereafter referred to as the "target compound") is a piperazine derivative featuring two distinct substituents:
- A 3-chloro-4-methylphenyl group at the 1-position of the piperazine ring.
- A 2-methyl-5-nitrobenzenesulfonyl group at the 4-position.
The sulfonyl moiety is a hallmark of bioactive molecules, often contributing to enzyme inhibition (e.g., sulfonamide antibiotics) or receptor modulation. The nitro group (-NO₂) at the 5-position of the benzenesulfonyl group is strongly electron-withdrawing, which may enhance stability, alter solubility, or influence binding interactions in biological systems .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-3-5-15(11-17(13)19)20-7-9-21(10-8-20)27(25,26)18-12-16(22(23)24)6-4-14(18)2/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGMKFUFHRDNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to act as spacers or pharmacophores. Below is a comparison of the target compound with key analogs:
Key Observations:
- Sulfonyl vs.
- Nitro Group Impact : The 5-nitro substituent distinguishes the target compound from analogs like HBK14-HBK19 () and arylpiperazines (), which lack strong electron-withdrawing groups. This could influence metabolic stability or redox activity .
- Chloro-Methylphenyl vs. Other Chloro-Substituents : The 3-chloro-4-methylphenyl group in the target compound differs from simpler chlorophenyl or dichlorophenyl groups (e.g., ). Increased steric bulk may affect binding pocket compatibility.
Cytotoxicity (Cancer):
- : Piperazine derivatives with 4-chlorobenzhydryl and benzoyl groups (e.g., 5a–g) showed potent cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7). The benzoyl group's para-substitutions (e.g., -Cl, -CH₃) correlated with activity .
- Target Compound : While direct data is unavailable, the sulfonyl-nitro motif may confer similar cytotoxicity via topoisomerase or kinase inhibition, as seen in other sulfonamide-based anticancer agents.
Antibacterial Activity:
- : Arylpiperazines with 2-methoxyphenyl and chlorophenylprop-2-enyl groups exhibited antibacterial activity. The target compound's chloro-methylphenyl group may similarly disrupt bacterial membrane integrity or enzyme function .
Central Nervous System (CNS) Activity:
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
